molecular formula C20H18ClN3O2 B2859896 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide CAS No. 941882-81-1

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide

Cat. No. B2859896
CAS RN: 941882-81-1
M. Wt: 367.83
InChI Key: JORANYCSMDRCJP-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridazinone . Pyridazinones and their derivatives are known for their anticonvulsant and muscle relaxant activities .

Scientific Research Applications

Antibacterial Applications

The synthesis of various derivatives of chlorophenyl and ethylphenyl acetamide, including structures similar to 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide, has shown promise in developing potential antibacterial agents. Research has demonstrated that these compounds exhibit moderate to good antibacterial activity against both gram-positive and gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli. QSAR studies indicate that the presence of bulkier groups contributing to increased hydrophobicity or steric bulk character enhances this activity (Desai et al., 2008).

Anticancer and Anti-inflammatory Applications

Compounds containing the 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide framework have been explored for their potential anticancer, anti-inflammatory, and analgesic activities. A study highlighted the development of new chemical entities showing promise as therapeutic agents against breast cancer, neuroblastoma, and other cancer types. Certain derivatives displayed significant anticancer and anti-inflammatory activities, suggesting their potential development into therapeutic agents (Rani et al., 2014).

Synthesis of Novel Organic Compounds

The compound and its derivatives serve as key intermediates in the synthesis of a wide array of novel organic compounds. These efforts aim to explore their application in various biological and chemical contexts, such as new antimicrobial agents, and to understand their structural and electronic characteristics. This includes the development of compounds with nonlinear optical properties, indicating potential applications in photonic devices and optical energy applications (Castro et al., 2017).

Molecular Docking and Biological Evaluation

Further research into derivatives of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide involves molecular docking analyses to evaluate their interaction with biological targets. This is crucial for identifying potential drug candidates. For instance, studies involving molecular docking analysis of synthesized compounds targeting the VEGFr receptor have confirmed anticancer activity, supporting the potential therapeutic applications of these compounds (Sharma et al., 2018).

properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O2/c1-2-14-3-9-17(10-4-14)22-19(25)13-24-20(26)12-11-18(23-24)15-5-7-16(21)8-6-15/h3-12H,2,13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORANYCSMDRCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(4-ethylphenyl)acetamide

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